5-Chloro-1-methyl-4-nitroimidazole-13C4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-(113C)methyl-4-nitro(2,4,5-13C3)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3/i1+1,2+1,3+1,4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJUNMSWBBOTQU-JCDJMFQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]N1[13CH]=N[13C](=[13C]1Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

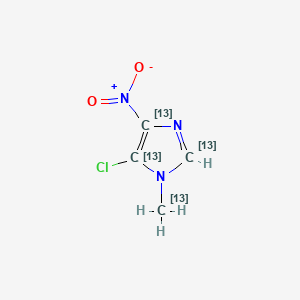

13C4-labeled 5-chloro-1-methyl-4-nitroimidazole chemical structure

An In-Depth Technical Guide to ¹³C₄-Labeled 5-Chloro-1-methyl-4-nitroimidazole: Synthesis, Characterization, and Application in Quantitative Bioanalysis

Foreword: The Imperative for Precision in Modern Drug Development

In the landscape of pharmaceutical research, the journey from discovery to clinical application is predicated on a foundation of robust, reproducible, and accurate quantitative data. The demand for such precision is most acute in the fields of pharmacokinetics (PK) and drug metabolism (DMPK), where understanding a compound's absorption, distribution, metabolism, and excretion is paramount to assessing its safety and efficacy. The gold standard for quantitative bioanalysis is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique of exquisite sensitivity and selectivity. However, its accuracy is profoundly influenced by matrix effects—the subtle, yet significant, suppression or enhancement of analyte ionization caused by co-eluting components from complex biological samples.

This guide is dedicated to a critical tool designed to overcome this analytical challenge: the stable isotope-labeled (SIL) internal standard. Specifically, we will provide a comprehensive examination of ¹³C₄-labeled 5-chloro-1-methyl-4-nitroimidazole , a strategic reagent for researchers working with its unlabeled analogue. As a Senior Application Scientist, my objective is not merely to present protocols, but to illuminate the causality behind them—to provide the field-proven insights that transform a good assay into a definitive one. We will explore the molecule's structure, propose a robust synthetic strategy, and detail its application in a self-validating, high-integrity bioanalytical workflow.

Structural Elucidation and Physicochemical Profile

The foundational principle of a stable isotope-labeled internal standard is that it should be chemically identical to the analyte, ensuring it behaves identically during sample extraction, chromatographic separation, and ionization. However, it must be mass-differentiated to be distinguishable by the mass spectrometer.[1] The incorporation of four ¹³C atoms into the 5-chloro-1-methyl-4-nitroimidazole scaffold achieves this elegantly.

Chemical Structure and Isotopic Labeling

The structure consists of a central imidazole ring, substituted with a methyl group at the N1 position, a nitro group at C4, and a chlorine atom at C5. In the isotopically labeled variant, all four carbon atoms of the core structure are replaced with the heavy isotope of carbon, ¹³C. This provides a significant mass shift of +4 Daltons compared to the unlabeled compound, placing it in a region of the mass spectrum free from the natural isotopic contributions of the analyte.

Comparative Physicochemical Data

The introduction of stable isotopes has a negligible effect on the compound's chemical properties, such as polarity, pKa, and solubility, which is critical for its function as an ideal internal standard. The primary difference lies in its molecular weight.

| Property | Unlabeled Compound | ¹³C₄-Labeled Compound | Data Source(s) |

| IUPAC Name | 5-chloro-1-methyl-4-nitroimidazole | 5-chloro-1-methyl-4-nitro-[¹³C₄]imidazole | [2] |

| Molecular Formula | C₄H₄ClN₃O₂ | ¹³C₄H₄ClN₃O₂ | [2][3] |

| Molecular Weight | 161.55 g/mol | 165.52 g/mol | [3][4] |

| CAS Number | 4897-25-0 | 1391052-79-1 | [2][3] |

| Appearance | White to off-white crystalline solid | White to off-white crystalline solid | |

| Melting Point | 148-150 °C | Expected: 148-150 °C |

Predicted Spectroscopic Profile

The most significant and intended difference is observed in the mass spectrum. The ¹³C₄-labeled compound will exhibit a molecular ion peak ([M+H]⁺) that is 4 m/z units higher than its unlabeled counterpart. This mass difference is also maintained in the fragment ions that retain the four-carbon core, which is essential for developing specific Multiple Reaction Monitoring (MRM) transitions in LC-MS/MS analysis.[5]

While ¹H NMR spectra will be nearly identical to the unlabeled standard, the ¹³C NMR spectrum will be fundamentally different. In a standard proton-decoupled ¹³C NMR experiment, the signals for the four labeled carbons will be observable.[6] Key diagnostic features would include:

-

¹³C-¹³C Coupling: Unlike in the unlabeled compound where the low natural abundance (1.1%) of ¹³C makes ¹³C-¹³C coupling negligible, the labeled compound will show complex splitting patterns due to these couplings.[6]

-

Chemical Shifts: The chemical shifts of the labeled carbons are not expected to change significantly from the unlabeled compound.[7] Based on literature for the unlabeled analogue, expected shifts are approximately δ = 142.4 (C-4), 134.6 (C-2), 119.6 (C-5), and 32.9 (CH₃) ppm. The presence of these signals confirms the integrity of the labeled core structure.

Synthesis and Quality Control Workflow

The synthesis of a stable isotope-labeled compound requires a strategic approach to introduce the labeled atoms efficiently from commercially available precursors. While specific documentation for the synthesis of ¹³C₄-labeled 5-chloro-1-methyl-4-nitroimidazole is not publicly detailed, a robust synthetic route can be proposed based on established imidazole chemistry.[8][9]

Proposed Synthetic Pathway

The synthesis logically starts from a ¹³C-labeled building block and proceeds through chlorination and nitration steps. This ensures the expensive labeled atoms are incorporated early and carried through the synthesis.

Experimental Protocol: Synthesis and Purification

This protocol is a conceptual framework derived from analogous syntheses of the unlabeled compound.[8]

Step 1: Synthesis of [¹³C₄]-5-chloro-1-methylimidazole

-

Rationale: This step constructs the core labeled imidazole ring. Phosphorus pentachloride (PCl₅) is an effective chlorinating and cyclizing agent for this transformation.

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂), combine [¹³C₄]-N,N'-dimethyloxamide (1.0 eq) and phosphorus pentachloride (PCl₅, ~2.0 eq). b. Gently heat the reaction mixture. The reaction is often exothermic and should be controlled. Maintain heating (e.g., in a hot water bath) for several hours to ensure complete reaction. c. After cooling, the byproduct phosphorus oxychloride (POCl₃) is carefully removed by vacuum distillation. The remaining crude product, [¹³C₄]-5-chloro-1-methylimidazole, is used directly in the next step.

Step 2: Nitration to form ¹³C₄-labeled 5-chloro-1-methyl-4-nitroimidazole

-

Rationale: This is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which is the active electrophile that adds the nitro group to the imidazole ring, primarily at the C4 position.

-

Procedure: a. Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.5 eq) to chilled (0 °C) concentrated sulfuric acid. b. Dissolve the crude [¹³C₄]-5-chloro-1-methylimidazole from Step 1 in a minimal amount of concentrated sulfuric acid and cool to 0 °C. c. Slowly add the nitrating mixture to the imidazole solution, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or LC-MS indicates consumption of the starting material. e. Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product. f. Neutralize the solution slowly with a base (e.g., NaOH pellets or a saturated solution) until the product fully crystallizes. g. Collect the solid product by filtration, wash thoroughly with cold distilled water, and air-dry.

Step 3: Purification and Quality Control

-

Rationale: High purity (>98%) is essential for an internal standard to prevent interference with the analyte quantification. Recrystallization is an effective method for purifying crystalline solids.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure, crystalline ¹³C₄-labeled 5-chloro-1-methyl-4-nitroimidazole.

-

Quality Control Protocol: a. Identity Confirmation (LC-MS): Infuse a diluted solution of the final product into a high-resolution mass spectrometer. Confirm the presence of the [M+H]⁺ ion at the expected m/z of ~166.5, corresponding to the ¹³C₄-labeled compound. b. Structural Verification (NMR): Acquire ¹H and ¹³C NMR spectra. The ¹H spectrum should match the unlabeled standard. The ¹³C spectrum will confirm the presence of the labeled carbons. c. Purity Assessment (HPLC-UV): Analyze the final product using a reverse-phase HPLC method with UV detection. Purity should be ≥98% by peak area.[10] d. Isotopic Purity (LC-MS): Analyze the final product by LC-MS and determine the ratio of the mass peak for the ¹³C₄-labeled compound to any residual unlabeled or partially labeled species. Isotopic purity should ideally be >99%.

Application in Quantitative Bioanalysis by LC-MS/MS

The primary and most critical application of ¹³C₄-labeled 5-chloro-1-methyl-4-nitroimidazole is its use as an internal standard (IS) in LC-MS/MS assays. Its utility stems from its ability to perfectly mimic the analyte through the entire analytical process, thereby correcting for variability in sample recovery and matrix-induced ionization effects.[1][11]

The Principle of Self-Validation

An assay using a stable isotope-labeled internal standard is inherently self-validating. Because the analyte and the IS co-elute chromatographically and experience the same ionization conditions, any matrix effect that suppresses the analyte signal will suppress the IS signal to the same degree.[12] The ratio of the analyte peak area to the IS peak area therefore remains constant, regardless of sample-to-sample variations in extraction efficiency or matrix effects. This ensures the accuracy and precision required by regulatory agencies.

Protocol: Quantification in Human Plasma

This protocol provides a detailed methodology for the determination of 5-chloro-1-methyl-4-nitroimidazole in human plasma.

1. Preparation of Standards and Reagents:

-

Calibration Standards: Prepare a stock solution of the unlabeled analyte in methanol. Serially dilute this stock into control human plasma to create calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: Prepare a stock solution of ¹³C₄-labeled 5-chloro-1-methyl-4-nitroimidazole in methanol. Dilute this to a final working concentration (e.g., 100 ng/mL). The concentration should be chosen to provide a robust signal without being excessively high.

-

Quality Control (QC) Samples: Prepare QC samples in control plasma at low, medium, and high concentrations, independent of the calibration standards.

2. Sample Extraction (Protein Precipitation):

-

Rationale: Protein precipitation is a rapid and effective method for removing the majority of interfering proteins from plasma samples. Acetonitrile is a common choice as it efficiently denatures proteins and is a suitable solvent for reverse-phase chromatography.

-

Procedure: a. To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution. Vortex briefly. b. Add 200 µL of ice-cold acetonitrile. c. Vortex vigorously for 1 minute to ensure complete protein precipitation. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins. e. Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection.

3. LC-MS/MS Conditions:

-

Rationale: Chromatographic conditions are optimized to achieve a sharp, symmetric peak for the analyte and IS, free from interference. MS/MS parameters are optimized to maximize the signal for specific parent-to-daughter ion transitions, ensuring selectivity.

-

Hypothetical Parameters:

| Parameter | Setting | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for small polar molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to promote protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Gradient | 5% to 95% B over 3 minutes | A rapid gradient suitable for high-throughput analysis. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms on the imidazole ring are readily protonated. |

| Analyte MRM | Q1: 162.0 -> Q3: [Fragment m/z] | Q1 is the [M+H]⁺. Q3 is a stable, high-intensity fragment ion. |

| IS MRM | Q1: 166.0 -> Q3: [Fragment+4 m/z] | Q1 is the labeled [M+H]⁺. Q3 is the corresponding labeled fragment. |

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus the nominal concentration of the calibration standards.

-

Apply a linear regression with a 1/x² weighting.

-

Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

¹³C₄-Labeled 5-chloro-1-methyl-4-nitroimidazole is more than just a chemical reagent; it is an enabling tool for generating high-fidelity data in drug development and research. By providing a near-perfect internal standard, it allows researchers to mitigate the inherent variability of bioanalysis, particularly the unpredictable nature of matrix effects in LC-MS/MS. Its thoughtful design—incorporating four ¹³C atoms for a clear mass shift without altering physicochemical properties—ensures its performance. The workflows and protocols detailed in this guide represent a synthesis of established principles in chemical synthesis and state-of-the-art bioanalytical science. For any research program involving 5-chloro-1-methyl-4-nitroimidazole or its derivatives, the use of this stable isotope-labeled standard is a decisive step towards achieving data of the highest integrity and trustworthiness.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21010, 5-Chloro-1-methyl-4-nitroimidazole. Available: [Link]

-

Pathak, R. K., & Kumar, R. (2020). Nitroimidazole Radiopharmaceuticals in Bioimaging: Part I: Synthesis and Imaging Applications. ResearchGate. Available: [Link]

-

Hoigebazar, L., et al. (2010). Synthesis and characterization of nitroimidazole derivatives for 68Ga-labeling and testing in tumor xenografted mice. PubMed. Available: [Link]

-

Inxight Drugs. 5-CHLORO-1-METHYL-4-NITROIMIDAZOLE. Available: [Link]

-

Wang, Y., et al. (2016). Synthesis and radiolabeling of (64)Cu-labeled 2-nitroimidazole derivative (64)Cu-BMS2P2 for hypoxia imaging. PubMed. Available: [Link]

-

Science.gov. labeled nitroimidazole derivative: Topics by Science.gov. Available: [Link]

-

Eriamiatoe, I.O., et al. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. International Journal of Research and Scientific Innovation. Available: [Link]

-

Liu, Z., et al. (2023). Synthesis and Evaluation of 99m Tc-Labelled 2-Nitroimidazole Derivatives with Different Linkers for Tumour Hypoxia Imaging. MDPI. Available: [Link]

-

Al-Masoudi, N. A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules. Available: [Link]

-

SIELC Technologies (2018). Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column. Available: [Link]

-

Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. Available: [Link]

-

Pharmaffiliates. 5-Chloro-1-methyl-4-nitroimidazole-13C4. Available: [Link]

-

Al-Masoudi, N. A., et al. (2009). New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. PubMed. Available: [Link]

-

Häubl, G., et al. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry. Available: [Link]

-

Li, L., et al. (2024). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. ACS Chemical Biology. Available: [Link]

-

Journal of Scientific Research (2023). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H - Bangladesh Journals Online. Available: [Link]

-

Le, A. T., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Food Chemistry. Available: [Link]

-

Kumar, P., et al. (2023). Synthesis and spectroscopic characterization of 13 C 4 ‐labeled 4‐cyano‐2‐oxobutyraldehyde semicarbazone: A metabolite of nitrofurazone. Journal of Labelled Compounds and Radiopharmaceuticals. Available: [Link]

-

Wang, H., et al. (2024). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. The Journal of Physical Chemistry B. Available: [Link]

-

Walvekar, A., et al. (2019). LC-MS/MS parameters used for 13 C and 15 N labeling experiments. ResearchGate. Available: [Link]

-

Zarkin, A. K., et al. (2018). Synthesis of 13 C-labeled 5-aminoimidazole-4-carboxamide-1-β-D-[13 C5 ] ribofuranosyl 5'-monophosphate. Journal of Labelled Compounds and Radiopharmaceuticals. Available: [Link]

-

LibreTexts Chemistry (2022). 19.5: Carbon-13 NMR. Available: [Link]

-

Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC. Available: [Link]

-

Perry, E. A., et al. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites. Available: [Link]

-

Hegstad, S., et al. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. ResearchGate. Available: [Link]

-

Allen, D. K., & Young, J. D. (2013). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. PMC. Available: [Link]

-

Le, M. H., et al. (2022). Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. PMC. Available: [Link]

-

Oechsner, H., & Dichtl, N. (2012). Mass spectrometric identification of 13C-labeled metabolites during anaerobic propanoic acid oxidation. PubMed. Available: [Link]

-

Davy, M. F., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Greenwich Academic Literature Archive (GALA). Available: [Link]

-

Otero-Fraga, E., et al. (2022). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available: [Link]

-

European Food Safety Authority (2014). Identification of metabolites: analytical challenges for conducting in vitro metabolism characterisation of pesticides. Available: [Link]

Sources

- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 5-CHLORO-1-METHYL-4-NITROIMIDAZOLE [drugs.ncats.io]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 9. mdpi.com [mdpi.com]

- 10. Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Comparative Analysis of 5-Chloro-1-methyl-4-nitroimidazole and its 13C4 Analog in Pharmaceutical Development

Executive Summary

In the rigorous landscape of pharmaceutical quality control, 5-Chloro-1-methyl-4-nitroimidazole (CMNI) represents a critical impurity (CAS 4897-25-0), primarily associated with the synthesis of Azathioprine and related nitroimidazole therapeutics.[1][2] Due to the potential mutagenicity of nitro-aromatic compounds, regulatory bodies (FDA, EMA) mandate strict control limits under ICH M7 guidelines, often requiring quantification at trace levels (ppm or ppb).

The 13C4 analog (5-Chloro-1-methyl-4-nitroimidazole-13C4) serves as the definitive Stable Isotope Labeled Internal Standard (SIL-IS) for this analysis. This guide delineates the structural, physicochemical, and analytical distinctions between the native analyte and its isotopologue, providing a validated framework for their application in LC-MS/MS workflows.

Chemical Identity & Structural Divergence[3]

The fundamental difference between the two compounds lies in their isotopic composition. While chemically equivalent in terms of reactivity and bonding, the 13C4 analog is engineered to possess a distinct mass signature.

Table 1: Comparative Physicochemical Profile

| Feature | Native Analyte (CMNI) | Internal Standard (13C4-CMNI) |

| CAS Number | 4897-25-0 | 1391052-79-1 (Representative) |

| Formula | C₄H₄ClN₃O₂ | ¹³C₄H₄ClN₃O₂ |

| Molecular Weight | 161.55 g/mol | ~165.52 g/mol |

| Monoisotopic Mass | 161.00 Da | 165.01 Da |

| Mass Shift | Reference (M) | +4.01 Da (M+4) |

| Isotopic Purity | Natural Abundance (~1.1% ¹³C) | >99% ¹³C enrichment at C1-C4 |

| Role | Impurity / Intermediate | Quantitative Reference Standard |

Structural Insight

The 13C4 analog replaces the four carbon atoms of the imidazole ring and the methyl group with Carbon-13 isotopes. This modification is strategic:

-

Stability: Carbon-13 is a stable isotope, non-radioactive, and does not decay.

-

Positioning: Uniform labeling ensures that fragmentation in Mass Spectrometry retains the mass shift in daughter ions, provided the fragments contain carbon.

The Physicochemical Paradox: Co-elution vs. Spectral Separation

For a researcher, the value of the 13C4 analog lies in a specific paradox: It must behave exactly like the analyte in the column, but distinctly in the detector.

Chromatographic Equivalence (The "Good" Co-elution)

Unlike Deuterium (²H) labeled standards, which often exhibit a "Deuterium Isotope Effect" (slightly shorter retention times due to changes in lipophilicity), ¹³C analogs display negligible chromatographic isotope effects .

-

Result: The 13C4 analog co-elutes perfectly with CMNI.

-

Benefit: Any matrix suppression or enhancement occurring at that specific retention time affects both the analyte and the standard equally. This allows the IS to normalize the signal perfectly.

Spectral Divergence (The Mass Shift)

In the Mass Spectrometer (MS), the +4 Da shift moves the IS signal out of the "crosstalk" range of the native analyte.

-

Native CMNI [M+H]⁺: m/z 162.0

-

13C4 Analog [M+H]⁺: m/z 166.0

Visualization: The LC-MS/MS Logic Flow

The following diagram illustrates how the two compounds travel together through the LC system but separate in the quadrupole.

Caption: Workflow demonstrating the co-elution of CMNI and its 13C4 analog, followed by mass-spectral discrimination.

Application in Trace Analysis (LC-MS/MS)

The primary application of comparing these two compounds is the quantification of CMNI as a mutagenic impurity in Azathioprine drug substance.

Regulatory Context (ICH M7)

CMNI contains a nitro group and an imidazole ring, structural alerts for genotoxicity. Under ICH M7, if an impurity is mutagenic, it must be controlled to levels often below 1.5 µ g/day (Threshold of Toxicological Concern). This requires analytical methods with Limits of Quantitation (LOQ) in the low ppm range.

Why External Calibration Fails

In trace analysis, the drug substance matrix (Azathioprine) is present in high concentrations (e.g., 10 mg/mL). This creates massive ion suppression in the ESI source.

-

Without IS: The signal for CMNI drops unpredictably.

-

With 13C4 IS: The IS signal drops by the exact same percentage. The ratio remains constant, ensuring accuracy.

Experimental Protocol: Validated Quantification Method

Objective: Quantify 5-Chloro-1-methyl-4-nitroimidazole in Azathioprine API using 13C4-CMNI as the Internal Standard.

Reagents & Preparation

-

Stock Solution A (Analyte): Dissolve 10 mg CMNI (CAS 4897-25-0) in Methanol to 1 mg/mL.

-

Stock Solution B (IS): Dissolve 1 mg 13C4-CMNI in Methanol to 100 µg/mL.

-

Internal Standard Spiking Solution: Dilute Stock B to 500 ng/mL in 50:50 Methanol:Water.

Sample Preparation

-

Weigh 50 mg of Azathioprine API.

-

Dissolve in 5.0 mL of Internal Standard Spiking Solution .

-

Sonicate for 10 mins and vortex.

-

Filter through 0.22 µm PTFE filter into an HPLC vial.

LC-MS/MS Conditions

| Parameter | Setting | Reason |

| Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm) | Retains polar imidazoles sufficiently. |

| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for [M+H]⁺. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |

| Flow Rate | 0.3 mL/min | Optimal for ESI sensitivity. |

| Gradient | 5% B to 95% B over 5 mins | Elutes the polar impurity early, API later. |

MRM Transitions (Multiple Reaction Monitoring)

-

Analyte (CMNI):

-

Precursor: 162.0 (M+H)

-

Quantifier Ion: 116.0 (Loss of NO₂, -46 Da)

-

Qualifier Ion: 126.0 (Loss of Cl, -36 Da)

-

-

Internal Standard (13C4-CMNI):

-

Precursor: 166.0 (M+H)

-

Quantifier Ion: 120.0 (Loss of NO₂, fragment retains 13C ring)

-

Method Validation Workflow

To ensure the method is robust, follow this validation logic:

Caption: Step-by-step validation workflow compliant with ICH Q2(R1) guidelines.

Synthesis & Stability Considerations

Synthesis of the 13C4 Analog

The synthesis typically mirrors the commercial route of CMNI but utilizes 13C-Glyoxal and 13C-Methylamine or similar labeled precursors to construct the imidazole ring.

-

Cost Implication: Due to the complexity of ring construction with labeled carbons, the 13C4 analog is significantly more expensive than the native compound.

-

Handling: It is hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent degradation or moisture absorption which alters weighing accuracy.

Storage Warning

Both CMNI and its analog are nitro-compounds. They are potentially light-sensitive. Always use amber glassware during preparation and storage.

References

-

European Directorate for the Quality of Medicines (EDQM). Azathioprine Monograph 0369 - Impurity C. European Pharmacopoeia. Available at: [Link]

-

International Conference on Harmonisation (ICH). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3] (2017).[4][5][6] Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1][3] Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21010: 5-Chloro-1-methyl-4-nitroimidazole. Available at: [Link]

Sources

- 1. 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-1-methyl-4-nitro-1H-imidazole | LGC Standards [lgcstandards.com]

- 3. fda.gov [fda.gov]

- 4. database.ich.org [database.ich.org]

- 5. gmp-navigator.com [gmp-navigator.com]

- 6. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Storage and Handling of 5-Chloro-1-methyl-4-nitroimidazole-13C4

Executive Summary

This technical guide defines the rigorous storage, handling, and solubilization protocols for 5-Chloro-1-methyl-4-nitroimidazole-13C4 (CMNI-13C4) .[1] This isotopically labeled compound serves as a critical Internal Standard (IS) in the LC-MS/MS quantification of mutagenic impurities within Azathioprine and Mercaptopurine drug substances.[1]

While the native compound (CMNI) is relatively stable, the 13C4-labeled variant requires stricter environmental controls due to its high cost and the necessity of maintaining absolute isotopic purity for quantitative accuracy.[1] This guide prioritizes "Best Practice" methodology over minimum compliance to ensure data integrity in trace-level analysis.

Physicochemical Profile & Criticality

Understanding the molecule's physical properties is the first step in establishing a self-validating storage protocol.[1]

| Property | Description | Implications for Storage |

| Chemical Name | This compound | Precursor/Impurity of Azathioprine.[1] |

| Molecular Weight | ~165.58 g/mol (approx. +4 Da shift) | Used for mass-shift tracking in MS.[1] |

| Physical State | Solid (Crystalline powder) | Hygroscopic potential requires desiccation.[1] |

| Key Functional Groups | Nitro (-NO₂), Chloro (-Cl), Imidazole ring | Nitro: Photosensitive (light degradation).Chloro: Susceptible to nucleophilic attack (hydrolysis).[1] |

| Solubility | DMSO, Methanol, Acetonitrile | Solution stability is significantly lower than solid state.[1] |

Degradation Mechanisms: The "Why" Behind the Protocol

To design a robust storage system, we must understand the "enemies" of CMNI-13C4. The three primary degradation pathways are:

-

Photolytic Reduction: Nitroimidazoles are sensitive to UV and visible light.[1] Exposure can lead to the reduction of the nitro group to an amine or nitroso intermediate, shifting the mass and destroying the IS signal.[1]

-

Hydrolysis: The C-Cl bond at position 5 is susceptible to nucleophilic aromatic substitution, particularly in basic conditions or prolonged exposure to moisture, leading to the formation of the hydroxy-analog.[1]

-

Isotopic Dilution/Exchange: While the carbon backbone is stable, chemical degradation of the IS leads to incorrect quantification of the native impurity.[1]

Visualization: Degradation Logic

The following diagram illustrates the environmental stressors and their chemical consequences.

Figure 1: Environmental stressors leading to chemical degradation and analytical failure.[1]

Master Storage Protocol

This protocol distinguishes between Long-Term Storage (Bulk material) and Working Solutions (Daily use).[1]

A. Solid State Storage (Long-Term)[1]

-

Temperature: -20°C ± 5°C .

-

Note: While some suppliers list 2-8°C for the native compound, the 13C4 standard should be kept frozen to arrest kinetic degradation pathways completely.[1]

-

-

Container: Amber glass vial with a PTFE-lined screw cap.[1]

-

Atmosphere: Store under an inert gas overlay (Argon or Nitrogen) if the seal is broken.[1]

-

Secondary Containment: Place the vial inside a desiccator or a sealed bag with silica gel packets to prevent moisture ingress during freezer storage.[1]

B. Solution State Storage (Stock & Working)[1][2]

-

Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH).[1] DMSO is preferred for stock solutions due to lower volatility.[1]

-

Stock Solution (1 mg/mL): Store at -20°C or -80°C . Stable for 6 months.

-

Working Solution (µg/mL range): Prepare fresh weekly. Store at 2-8°C (Fridge).

-

Self-Validating Step: Always compare the area count of the stored IS against a freshly prepared check standard if the stock is older than 3 months.[1]

C. The "Thaw Rule"

Repeated freeze-thaw cycles induce condensation inside the vial, accelerating hydrolysis.[1]

-

Protocol: Upon first reconstitution, aliquot the stock solution into single-use amber microtubes (e.g., 50 µL each) and freeze. Thaw one tube per experiment and discard the remainder.

Experimental Workflow: Reconstitution & Analysis

The following workflow ensures the integrity of the standard from the moment it leaves the freezer.

Figure 2: Step-by-step lifecycle for handling the reference standard to minimize degradation.

Step-by-Step Methodology

-

Equilibration: Remove the vial from the freezer and allow it to reach room temperature (approx. 30 mins) inside the desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.[1]

-

Weighing: Perform weighing in a low-light environment or use amber glassware. Avoid fluorescent light directly on the balance.[1]

-

Dissolution: Dissolve in high-purity DMSO. Sonicate briefly (max 1 minute) if necessary, but avoid heat generation.

-

Verification: Inject the new stock against a previous validated batch. The response factor ratio should be within 98-102%.[1]

Safety & Handling (E-E-A-T)

As an impurity of Azathioprine (a known immunosuppressant and mutagen), CMNI-13C4 must be treated as a potential mutagen/carcinogen .[1]

-

PPE: Double nitrile gloves, safety goggles, and lab coat.[1]

-

Containment: All weighing and solubilization must occur inside a certified Chemical Fume Hood.

-

Deactivation: In case of spill, treat with 10% bleach (sodium hypochlorite) to oxidize the structure before cleanup, though specific neutralization validation is recommended for your facility.[1]

References

-

LGC Standards. (2024). 5-Chloro-1-methyl-4-nitroimidazole Reference Standard Data Sheet. Retrieved from

-

European Pharmacopoeia (Ph.[1] Eur.). Azathioprine Monograph: Impurity C. European Directorate for the Quality of Medicines.[1]

-

Toronto Research Chemicals. (2024).[1] this compound Safety Data Sheet. Retrieved from [1]

-

Thermo Fisher Scientific. (2024).[1][2] Safety Data Sheet: 5-Chloro-1-methyl-4-nitroimidazole. Retrieved from

-

PubChem. (2024).[1] Compound Summary: 5-Chloro-1-methyl-4-nitroimidazole.[1][3][4][5][6] National Library of Medicine.[1] Retrieved from [1]

Sources

- 1. AZATHIOPRINE IMPURITY C [EP IMPURITY] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. fishersci.com [fishersci.com]

- 3. 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloro-1-methyl-4-nitroimidazole | 4897-25-0 [chemicalbook.com]

- 5. Azathioprine [sitem.herts.ac.uk]

- 6. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]

Methodological & Application

Protocol for the Quantitation of Nitroimidazole Residues in Poultry Muscle via Isotope Dilution LC-MS/MS

Abstract & Scope

This application note details a validated protocol for the confirmatory analysis of 5-nitroimidazole drugs (Dimetridazole, Metronidazole, Ronidazole, Ipronidazole) and their hydroxy-metabolites in poultry muscle. Due to the suspected carcinogenic and mutagenic properties of these compounds, regulatory bodies such as the EU (Regulation 37/2010) and the US FDA/USDA have established "zero tolerance" policies or strict Minimum Required Performance Limits (MRPLs), typically set at 3 µg/kg (ppb).

This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Isotope Dilution , ensuring high specificity and accurate quantification even in the presence of complex biological matrices.

Principle of the Method

Samples are homogenized and extracted using acetonitrile in the presence of deuterated internal standards. A salting-out step (NaCl) facilitates phase separation, followed by a hexane wash to remove lipids—a critical step for poultry muscle. The extract is concentrated, reconstituted, and analyzed via LC-MS/MS in Electrospray Ionization Positive (ESI+) mode.[1] Quantification is performed using the ratio of the analyte peak area to the internal standard peak area (Internal Standard Method).

Target Analytes

| Parent Drug | Abbr.[1][2][3][4][5][6] | Key Metabolite | Abbr. |

| Metronidazole | MNZ | Hydroxymetronidazole | MNZ-OH |

| Dimetridazole | DMZ | 2-hydroxymethyl-1-methyl-5-nitroimidazole | HMMNI |

| Ronidazole | RNZ | (Metabolizes to HMMNI) | HMMNI |

| Ipronidazole | IPZ | Hydroxyipronidazole | IPZ-OH |

Reagents & Materials

Standards

-

Analytical Standards: High purity (>98%) MNZ, DMZ, RNZ, IPZ, MNZ-OH, HMMNI, IPZ-OH.

-

Internal Standards (IS): Deuterated analogues are mandatory for correcting matrix effects.

-

MNZ-d3, DMZ-d3, RNZ-d3, IPZ-d3, MNZ-OH-d3.

-

Solvents & Chemicals[1][5]

-

Acetonitrile (ACN): LC-MS Grade.

-

Methanol (MeOH): LC-MS Grade.

-

Formic Acid: LC-MS Grade (purity >98%).

-

n-Hexane: Pesticide residue grade.

-

Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove organic impurities.

-

Water: 18.2 MΩ·cm (Milli-Q or equivalent).

Equipment

-

LC-MS/MS System: Triple Quadrupole (e.g., Sciex 6500+, Agilent 6495, Waters Xevo TQ-XS).

-

Centrifuge: Refrigerated, capable of 4,000 x g.

-

Nitrogen Evaporator: Turbovap or equivalent, set to 40°C.

-

Vortex Mixer: Multi-tube vortexer.

Sample Preparation Protocol

Expert Insight: Nitroimidazoles are light-sensitive. Perform all extraction steps under yellow light or low-light conditions to prevent photodegradation.

Step 1: Homogenization[8][9]

-

Remove visible fat and connective tissue from the poultry muscle.

-

Cryogenically grind the tissue (using liquid nitrogen or dry ice) to a fine powder.

-

Why? Cryogenic grinding prevents thermal degradation of metabolites and ensures homogeneity.

-

Step 2: Extraction & Internal Standard Addition[9]

-

Weigh 2.00 g ± 0.02 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Add 100 µL of Internal Standard Spiking Solution (containing 100 ng/mL of each deuterated IS).

-

Vortex for 30 seconds and allow to equilibrate for 15 minutes in the dark.

-

Why? This allows the IS to bind to the matrix similarly to the native analyte.

-

-

Add 10 mL Acetonitrile .

-

Vortex vigorously for 1 minute.

-

Add 1.0 g NaCl .

-

Vortex immediately for 1 minute to prevent salt clumping.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

Step 3: Defatting (Lipid Removal)

-

Transfer the supernatant (organic top layer) to a clean glass tube.

-

Add 5 mL n-Hexane to the acetonitrile extract.

-

Shake gently for 1 minute.

-

Centrifuge at 2,000 x g for 5 minutes .

-

Aspirate and discard the upper hexane layer.

-

Why? Poultry muscle is lipid-rich. Lipids cause severe ion suppression in the MS source. Hexane selectively removes non-polar lipids while leaving polar nitroimidazoles in the ACN phase.

-

Step 4: Concentration & Reconstitution

-

Transfer the defatted acetonitrile layer to a clean glass tube.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C .

-

Caution: Do not over-dry. Remove immediately once dry to prevent analyte loss.

-

-

Reconstitute the residue in 500 µL of Mobile Phase A (0.1% Formic Acid in Water) .

-

Vortex for 30 seconds and sonicate for 2 minutes.

-

Filter through a 0.2 µm PTFE or PVDF syringe filter into an amber LC vial.

LC-MS/MS Method Parameters

Liquid Chromatography[1][6][10][11][12]

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 100mm x 2.1mm, 1.7µm) or Biphenyl (for enhanced selectivity).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temp: 40°C.

-

Mobile Phase A: 0.1% Formic Acid in Water.[7]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or Methanol).

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 1.0 | 5 | Start Gradient |

| 6.0 | 95 | Elution |

| 8.0 | 95 | Wash |

| 8.1 | 5 | Re-equilibration |

| 11.0 | 5 | End |

Mass Spectrometry (MRM Parameters)

Source: Electrospray Ionization (ESI) Positive.[7] Capillary Voltage: 3.0 - 3.5 kV.

| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Metronidazole (MNZ) | 172.1 | 128.1 | 82.1 |

| MNZ-OH | 188.1 | 126.1 | 123.1 |

| Dimetridazole (DMZ) | 142.1 | 96.1 | 81.1 |

| HMMNI | 158.1 | 140.1 | 112.1 |

| Ronidazole (RNZ) | 201.1 | 140.1 | 55.1 |

| Ipronidazole (IPZ) | 170.1 | 124.1 | 109.1 |

| IPZ-OH | 186.1 | 168.1 | 124.1 |

Note: Optimize Collision Energy (CE) and Declustering Potential (DP) for your specific instrument.

Workflow Visualization

Figure 1: Step-by-step workflow for the extraction and cleanup of nitroimidazoles from poultry muscle.

Quality Assurance & Validation Criteria

To ensure the method meets regulatory standards (e.g., EU Decision 2002/657/EC or USDA CLG guidelines), the following criteria must be met:

-

Retention Time: The relative retention time of the analyte must correspond to that of the internal standard within a tolerance of ±2.5%.

-

Ion Ratio: The ratio of the Quantifier to Qualifier ion must be within the allowable tolerance (usually ±20-25% relative) compared to the calibration standard.

-

Linearity: R² > 0.99 for the calibration curve (typically 0.5 to 10 ppb).

-

Recovery: Absolute recovery should be between 70% and 110%.

-

Sensitivity:

Expert Troubleshooting Guide

This section addresses common failure modes based on field experience.

Figure 2: Decision tree for troubleshooting common analytical anomalies.

-

Low Recovery of Hydroxy-Metabolites: MNZ-OH and HMMNI are significantly more polar than parent drugs. If using SPE, ensure the wash steps are not too strong (avoid high % methanol in wash). If using the liquid-liquid method described above, ensure the aqueous/organic partition is driven by sufficient salt (NaCl).

-

Ion Suppression: If the internal standard signal drops significantly in samples compared to solvent standards, the hexane defatting step may have been insufficient. Repeat the hexane wash or dilute the final extract 1:2 with mobile phase.

-

Isobaric Interference: Be aware that Ronidazole (201 m/z) fragments to HMMNI. Ensure chromatographic separation between RNZ and HMMNI to prevent false positives for the metabolite.

References

-

USDA Food Safety and Inspection Service (FSIS). (2025).[12] Chemistry Laboratory Guidebook Method CLG-NIT.04: Screening and Confirmation of Nitroimidazoles by LC-MS/MS. USDA. [Link]

-

European Union Reference Laboratories (EURL). (2022).[2] Guidance on Minimum Method Performance Requirements (MMPRs) for Specific Pharmacologically Active Substances. EURL for Veterinary Residues.[2] [Link][2]

-

Polzer, J., et al. (2006). Determination of four nitroimidazoles in poultry and swine muscle and eggs by liquid chromatography/tandem mass spectrometry.[1][4][11] Journal of AOAC International. [Link]

-

Cronly, M., et al. (2009).[8] Rapid multi-class multi-residue method for the confirmation of chloramphenicol and eleven nitroimidazoles in milk and honey by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Food Additives & Contaminants: Part A. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. food.ec.europa.eu [food.ec.europa.eu]

- 3. Confirmation of four nitroimidazoles in porcine liver by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciex.com [sciex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Storage stability study of metronidazole and hydroxymetronidazole in chicken eggs by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. food.ec.europa.eu [food.ec.europa.eu]

- 11. Determination of four nitroimidazoles in poultry and swine muscle and eggs by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fsis.usda.gov [fsis.usda.gov]

LC-MS/MS transitions for 5-Chloro-1-methyl-4-nitroimidazole-13C4

Application Note: High-Sensitivity LC-MS/MS Quantitation of 5-Chloro-1-methyl-4-nitroimidazole (5-CMNI) Using Stable Isotope Dilution (13C4)

Abstract

This protocol details the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-Chloro-1-methyl-4-nitroimidazole (5-CMNI) , a potentially genotoxic impurity often found in nitroimidazole-based active pharmaceutical ingredients (APIs) such as Metronidazole and Azathioprine. The method utilizes 5-CMNI-13C4 as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and ionization variability.

Introduction & Scientific Rationale

5-CMNI is a synthetic intermediate and degradation product associated with the manufacturing of nitroimidazole antibiotics. Due to its structural alert (nitro group on an imidazole ring), it is classified as a potential mutagenic impurity (PMI).[1] Regulatory bodies (EMA, FDA) require trace-level monitoring (often <10 ppm) in drug substances, necessitating the high selectivity of Multiple Reaction Monitoring (MRM).[1]

Why 13C4-Labeling? The use of 5-CMNI-13C4 is critical for accurate quantitation. Unlike deuterium labels (which can suffer from hydrogen-deuterium exchange or chromatographic isotope effects), a Carbon-13 label on the imidazole ring provides:

-

Co-elution: Perfect chromatographic overlap with the analyte, ensuring identical matrix suppression/enhancement.

-

Stability: The label is non-exchangeable under standard LC conditions.

-

Mass Shift: A +4 Da shift (M+4) moves the precursor and product ions away from natural isotope interference.

Compound Information & Properties

| Property | Analyte (Native) | Internal Standard (IS) |

| Name | 5-Chloro-1-methyl-4-nitroimidazole | 5-Chloro-1-methyl-4-nitroimidazole-13C4 |

| Abbreviation | 5-CMNI | 5-CMNI-13C4 |

| Formula | C₄H₄ClN₃O₂ | ¹³C₄H₄ClN₃O₂ |

| Exact Mass | 161.00 | 165.01 |

| Precursor Ion (M+H)⁺ | 162.0 | 166.0 |

| Key Functional Groups | Nitro (-NO₂), Chloro (-Cl), Imidazole Ring | Nitro (-NO₂), Chloro (-Cl), ¹³C-Labeled Ring |

Method Development: MS/MS Fragmentation Logic

To design the MRM transitions, we analyze the fragmentation mechanism. Nitroimidazoles characteristically fragment via the loss of the nitro group (-NO₂, 46 Da).

-

Native 5-CMNI (162.0):

-

Loss of NO₂ (46 Da)

Fragment mass 116.0. -

Transition:162.0

116.0

-

-

IS 5-CMNI-13C4 (166.0):

-

The ¹³C label is incorporated into the imidazole ring carbons.

-

The leaving group (-NO₂) contains no carbon .

-

Therefore, the fragment retains all four ¹³C atoms.

-

Calculation: 166.0 (Precursor) - 46.0 (NO₂) = 120.0 .

-

Transition:166.0

120.0 [1]

-

Fragmentation Pathway Diagram

Figure 1: Proposed fragmentation pathway illustrating the conservation of the 13C4 label during the primary loss of the nitro group.

Experimental Protocol

Reagents and Standards

-

Reference Standard: 5-Chloro-1-methyl-4-nitroimidazole (Purity >98%).[2]

-

Internal Standard: this compound (Isotopic Purity >99 atom % 13C).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

-

Additives: Formic Acid (FA) or Ammonium Formate.

LC-MS/MS Conditions

Liquid Chromatography (LC):

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: Acetonitrile (100%).

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 2 - 5 µL.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5% | Loading |

| 1.00 | 5% | Isocratic Hold |

| 4.00 | 95% | Linear Ramp |

| 5.50 | 95% | Wash |

| 5.60 | 5% | Re-equilibration |

| 7.00 | 5% | End Run |

Mass Spectrometry (MS):

-

Polarity: Positive (+).

-

Source Temp: 350°C - 500°C (Dependent on instrument).

-

Capillary Voltage: 3.0 - 4.0 kV.

MRM Transition Table

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (V)* | Role |

| 5-CMNI | 162.0 | 116.0 | 50 | 20 - 25 | Quantifier |

| 5-CMNI | 162.0 | 89.0 | 50 | 35 - 40 | Qualifier |

| 5-CMNI-13C4 | 166.0 | 120.0 | 50 | 20 - 25 | IS Quantifier |

*Note: Collision Energy (CE) values are instrument-dependent. Perform a "Product Ion Scan" or "MRM Optimization" ramp to finalize these voltages.

Sample Preparation Workflow

For pharmaceutical impurities, a "Dilute-and-Shoot" or simple Protein Precipitation method is often sufficient due to the high sensitivity of the method.

Workflow Diagram

Figure 2: Sample preparation workflow emphasizing the critical addition of the Internal Standard before centrifugation/filtration.

Validation & Troubleshooting

Validation Criteria (ICH Q2):

-

Linearity: R² > 0.99 using the area ratio (Analyte Area / IS Area).

-

LOQ: Target < 10 ng/mL (ppb) to meet genotoxic impurity limits.

-

Accuracy: Spike recovery 80-120%.

-

Precision: RSD < 15%.[3]

Troubleshooting:

-

Signal Suppression: If the IS signal varies significantly between standards and samples, matrix effects are present. The IS ratio will correct for this, but consider increasing the dilution factor.

-

Carryover: Nitroimidazoles can be sticky. Use a needle wash of 50:50 ACN:MeOH with 0.1% Formic Acid.

References

-

PubChem. (2025).[7] 5-Chloro-1-methyl-4-nitroimidazole Compound Summary. National Library of Medicine. Available at: [Link][1]

-

Itälä, E., et al. (2017).[1] Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole: The effect of methylation. Journal of Mass Spectrometry. Available at: [Link]

-

Zhang, Y., et al. (2024).[1] Determination of 145 pharmaceuticals and personal care products in water by UHPLC-MS/MS. Environmental Sciences Europe. Available at: [Link]

-

NIST Chemistry WebBook. (2025).[8] 1H-Imidazole, 5-chloro-1-methyl-4-nitro- Mass Spectrum. National Institute of Standards and Technology.[8] Available at: [Link][1]

Sources

- 1. Determination of 145 pharmaceuticals and personal care products in eleven categories in water by ultra-high performance liquid chromatography-triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi-res.com [mdpi-res.com]

- 5. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents [patents.google.com]

- 6. lcms.cz [lcms.cz]

- 7. 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-Imidazole, 5-chloro-1-methyl-4-nitro- [webbook.nist.gov]

Application Note: Preparation of 5-Chloro-1-methyl-4-nitroimidazole-13C4 Stock Solution

Abstract

This Application Note provides a rigorous protocol for the preparation, storage, and handling of 5-Chloro-1-methyl-4-nitroimidazole-13C4 (CMNI-13C4) stock solutions. CMNI is a critical impurity and degradation product associated with nitroimidazole antibiotics (e.g., azathioprine, metronidazole) and is flagged for potential genotoxicity. The

Introduction & Scientific Rationale

The Compound[1][2]

-

Labeled Standard: this compound[3]

-

CAS (Labeled): 1391052-79-1[3]

-

Molecular Weight: ~165.52 g/mol (vs. ~161.55 g/mol for native)

-

Role: Internal Standard for LC-MS/MS analysis.[4]

Mechanism: Isotope Dilution Mass Spectrometry (IDMS)

The use of CMNI-13C4 is non-negotiable for regulated impurity testing. In complex matrices (biological fluids, pharmaceutical formulations), signal suppression or enhancement in the electrospray ionization (ESI) source can skew results by >20%. Because CMNI-13C4 co-elutes with the native analyte but is mass-differentiated, it experiences the exact same matrix effects. The ratio of Analyte/IS remains constant, providing a self-correcting quantification system.

Physicochemical Considerations

-

Solubility: CMNI is moderately soluble in polar organic solvents. Methanol (MeOH) is the preferred solvent for stock preparation due to its compatibility with typical reversed-phase LC mobile phases and high solubility capacity for nitroimidazoles.

-

Stability: The nitro group is susceptible to photoreduction. Amber glassware is mandatory.

Safety & Handling (Genotoxicity Protocol)

WARNING: CMNI and its derivatives are potentially mutagenic (Category 2 Germ Cell Mutagen).

-

Engineering Controls: All weighing and dissolution must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

-

PPE: Double nitrile gloves, lab coat with elastic cuffs, and safety goggles.

-

Deactivation: Spills should be treated with 10% bleach solution to oxidize the organic residue before cleanup.

Protocol: Primary Stock Solution Preparation (1.0 mg/mL)

This protocol describes the preparation of 10 mL of a 1.0 mg/mL (1000 µg/mL) stock solution.

Materials Required[1][6][7][8]

-

Reference Standard: this compound (>98% isotopic purity).

-

Solvent: LC-MS Grade Methanol.

-

Equipment:

Step-by-Step Methodology

-

Equilibration: Allow the reference standard vial to reach room temperature (20-25°C) inside a desiccator to prevent condensation moisture absorption.

-

Weighing (Difference Method):

-

Place the volumetric flask on the balance and tare.

-

Note: Due to the high cost and potency, weigh directly into the flask if using an anti-static gun, or weigh a transfer boat, add ~10.2 mg of standard, transfer, and re-weigh the empty boat to calculate the exact mass transferred (

). -

Target Mass: 10.0 mg ± 0.5 mg.

-

-

Dissolution:

-

Add approximately 6-7 mL of Methanol to the flask.

-

Swirl gently to wet the powder.

-

Sonicate for 5 minutes. Critical: Ensure water bath temperature does not exceed 30°C to prevent degradation.

-

-

Volume Adjustment:

-

Allow the solution to return to room temperature.

-

Dilute to the calibration mark with Methanol.

-

Invert the flask 10 times to ensure homogeneity.

-

-

Concentration Calculation:

-

Correction: If the certificate of analysis (CoA) lists purity as "Chemical Purity," use that factor. If salt form is different, apply mass correction factor.

-

Storage[2]

-

Transfer to 2 mL Amber HPLC vials with PTFE-lined caps.

-

Label: Name, Concentration, Solvent, Preparation Date, Expiration Date (Default: 12 months), and Initials.

-

Condition: Store at -20°C .

Protocol: Working Standard & Dilution Scheme

For LC-MS/MS applications, the IS is typically spiked at a constant concentration (e.g., 100 ng/mL).

Dilution Workflow

Do not dilute directly from Stock to Working in one step (error propagation). Use an intermediate step.

Table 1: Serial Dilution Scheme

| Solution ID | Source Solution | Volume Transfer | Diluent (MeOH) | Final Vol. | Final Conc. |

| Stock A | Solid Standard | ~10 mg | - | 10 mL | 1,000 µg/mL |

| Intermed. B | Stock A | 100 µL | 9.90 mL | 10 mL | 10 µg/mL |

| Working C | Intermed. B | 100 µL | 9.90 mL | 10 mL | 100 ng/mL |

Workflow Diagram

The following diagram illustrates the preparation and verification logic.

Figure 1: Step-by-step workflow for the preparation of CMNI-13C4 stock and working solutions.

Quality Control (Self-Validating System)

To ensure "Trustworthiness" of the data, the stock solution must be verified before use in critical assays.

Isotopic Contribution Check

Inject the Working IS (100 ng/mL) into the LC-MS/MS. Monitor the MRM transition for the native (unlabeled) compound.

-

Acceptance Criteria: The response in the native channel (M+0) must be < 0.5% of the response of the labeled channel (M+4). High background in the native channel indicates isotopic impurity and will skew low-level quantification.

Concentration Verification

Compare the response of the new Stock A (diluted) against an independently prepared Check Standard (from a different lot or weighing) or a previous validated batch.

-

Acceptance Criteria: The Area Ratio must be within 95-105% .

References

-

European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017). Link

-

PubChem. 5-Chloro-1-methyl-4-nitroimidazole (Compound Summary). National Library of Medicine. Link

-

BenchChem. A Technical Guide to Stable Isotope-Labeled Standards in Research and Development.Link

-

Agilent Technologies. Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR-Lipid and LC/MS/MS. (2019).[1][6][7] Link

Sources

- 1. The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 2. 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sample Preparation | Stable Isotope Facility [isotopes.forestry.ubc.ca]

- 6. agilent.com [agilent.com]

- 7. University of Washington's Proteomics Resource [proteomicsresource.washington.edu]

Application Note: High-Precision Determination of Azathioprine Impurities Using Isotope Dilution Mass Spectrometry

Abstract

This application note presents a robust and highly accurate method for the determination of impurities in Azathioprine drug substances using isotope dilution mass spectrometry (IDMS). Azathioprine, an immunosuppressive drug, requires stringent impurity profiling to ensure its safety and efficacy. Isotope dilution, coupled with liquid chromatography-mass spectrometry (LC-MS), offers unparalleled specificity and accuracy by employing stable isotope-labeled analogues of the target analytes as internal standards.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the scientific principles, experimental protocols, and data analysis workflows. The methodologies described herein are designed to meet the rigorous standards of regulatory bodies and are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Introduction: The Critical Need for Accurate Impurity Profiling of Azathioprine

Azathioprine is a purine synthesis inhibitor widely used in organ transplantation and to treat autoimmune diseases.[6] Its mechanism of action involves the in-vivo conversion to 6-mercaptopurine (6-MP), which then interferes with DNA synthesis. The manufacturing process and subsequent storage of Azathioprine can lead to the formation of process-related impurities and degradation products. These impurities, even at trace levels, can impact the drug's safety and efficacy. Therefore, their precise identification and quantification are paramount for quality control and regulatory compliance.[7]

Traditional analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection, are commonly used for impurity analysis.[8][9] However, these methods can be susceptible to matrix effects and variations in extraction efficiency, potentially compromising accuracy. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a definitive analytical technique that overcomes these limitations.[10][11] By introducing a known amount of a stable isotope-labeled internal standard (SIL-IS) for each target impurity, IDMS allows for the correction of analytical variability, leading to highly precise and accurate quantification.[1][12]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the "spike") to a sample.[10] The fundamental principle is that the isotopically labeled standard behaves chemically and physically identically to the native analyte throughout the entire analytical process, including sample preparation, chromatography, and ionization.[2][13]

Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard using a mass spectrometer, an accurate and precise quantification can be achieved, independent of sample recovery or matrix effects.[14]

Logical Workflow of Isotope Dilution Mass Spectrometry

Caption: Step-by-step experimental workflow for impurity determination.

LC-MS/MS Method Parameters

The following table provides a starting point for LC-MS/MS method development. Optimization will be necessary based on the specific impurities and instrumentation used.

| Parameter | Recommended Conditions |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) [8][15] |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |

| Gradient | A gradient elution program should be developed to achieve optimal separation of the impurities from the main Azathioprine peak and from each other. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive ion mode for Azathioprine and its related compounds. [16] |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. [15]Specific precursor-to-product ion transitions should be optimized for each impurity and its corresponding SIL-IS. |

| Source Temperature | ~550 °C [16] |

| Ion Source Gas 1 & 2 | ~55 psi [16] |

| Curtain Gas | ~40 psi [16] |

Method Validation

The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose. [3][4][5][17]The validation should assess the following parameters:

-

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. [3]* Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. [3]* Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. [3]* Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Typical Acceptance Criteria for Method Validation

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | Typically within 80-120% for low concentrations (impurities) |

| Precision (%RSD) | Repeatability: ≤ 15%Intermediate Precision: ≤ 15% |

| LOQ | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |

| Specificity | No significant interference at the retention time of the analyte and SIL-IS. |

Data Analysis and Reporting

-

Peak Integration: Integrate the chromatographic peaks for each impurity and its corresponding SIL-IS.

-

Ratio Calculation: Calculate the peak area ratio of the native impurity to its SIL-IS.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Quantification: Determine the concentration of each impurity in the test samples by interpolating their peak area ratios on the calibration curve.

-

Reporting: Report the impurity levels as a percentage of the Azathioprine active pharmaceutical ingredient (API). Ensure that the reporting thresholds are in line with regulatory guidelines, such as those from the ICH. [18]

Conclusion

The use of isotope dilution mass spectrometry provides a highly accurate, precise, and robust method for the determination of impurities in Azathioprine. By mitigating the impact of matrix effects and sample preparation variability, this technique ensures the reliability of impurity profiling, which is crucial for ensuring the quality, safety, and efficacy of the drug product. The detailed protocols and validation guidelines presented in this application note offer a comprehensive framework for the implementation of this advanced analytical methodology in a regulated pharmaceutical environment.

References

- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.

- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.

- Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.

- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- RSC Publishing. (n.d.). A validated UPLC method for the determination of process-related impurities in Azathioprine bulk drug.

- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).

- SynThink. (n.d.). Azathioprine EP Impurities & USP Related Compounds.

- OSTI.gov. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry.

- Pharmaffiliates. (n.d.). Azathioprine Sodium-Impurities.

- Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of RP- HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage form.

- ResearchGate. (2025, August 5). Quantitative determination and sampling of azathioprine residues for cleaning validation in production area.

- PubMed. (n.d.). Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry.

- Longdom Publishing. (2024, March 18). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.

- Royal Society of Chemistry. (2013, April 24). Isotope Dilution Mass Spectrometry.

- MDPI. (2025, December 26). Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle.

- Dr. Imre Blank's Homepage. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES.

- BOC Sciences. (n.d.). Isotope Labeled Synthesis Reagents.

- PMC. (2023, August 2). Preparation of 18O-labelled azaspiracids for accurate quantitation using liquid chromatography–mass spectrometry.

- PubMed. (2020, January 1). Highly sensitive and rapid determination of azathioprine metabolites in whole blood lysate by liquid chromatography-tandem mass spectrometry.

- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.

- ResearchGate. (2025, August 6). Simultaneous determination of azathioprine and its metabolite 6-mercaptopurine in human plasma using solid phase extraction-evaporation and liquid chromatography–positive electrospray tandem mass spectrometry.

- Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences.

- Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards.

Sources

- 1. Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. imreblank.ch [imreblank.ch]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. A validated UPLC method for the determination of process-related impurities in Azathioprine bulk drug - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. rjptonline.org [rjptonline.org]

- 10. osti.gov [osti.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 14. Preparation of 18O-labelled azaspiracids for accurate quantitation using liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Highly sensitive and rapid determination of azathioprine metabolites in whole blood lysate by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle [mdpi.com]

- 17. database.ich.org [database.ich.org]

- 18. tasianinch.com [tasianinch.com]

Troubleshooting & Optimization

Technical Support Center: Reducing Background Noise in 5-Chloro-1-methyl-4-nitroimidazole-13C4 Detection

Introduction: The Challenge of Trace Detection

You are likely analyzing 5-Chloro-1-methyl-4-nitroimidazole (CMNI) , a known degradation impurity (Impurity C) of Azathioprine .[1][2][3] Under ICH M7 guidelines , mutagenic impurities often require control at trace levels (ppm/ppb) to ensure the daily intake remains below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .

Using CMNI-13C4 as an Internal Standard (IS) is the gold standard for correcting matrix effects.[1][2][3] However, at these ultra-low levels, background noise is the enemy of sensitivity (LOQ) .

This guide addresses the three primary sources of noise in this specific assay:

-

Isotopic Cross-talk (The "Ghost" Peak).

-

Matrix Suppression (The "Invisible" Noise).[1]

Module 1: Diagnosing the "Ghost" Peak (Isotopic Cross-talk)

The Problem: You observe a peak in the analyte channel (CMNI) even in blank samples spiked only with Internal Standard (IS).

The Science: Commercial 13C4 standards are never 100% isotopically pure.[2][3] They may contain 0.1% to 1% of naturally abundant (unlabeled) CMNI. If you add the IS at a high concentration (e.g., 500 ng/mL) to stabilize the signal, that 0.1% impurity contributes 0.5 ng/mL to your analyte channel. This artificially raises your baseline and limits your Lower Limit of Quantitation (LLOQ).

Troubleshooting Protocol: The "Zero-Analyte" Titration

Perform this experiment to determine the optimal IS concentration that balances signal stability with minimal background interference.

-

Prepare Mobile Phase Blank: Inject to ensure system cleanliness.

-

Prepare IS Dilution Series: 10, 50, 100, 200, 500 ng/mL (in solvent).

-

Inject Series: Monitor the Analyte Transition (e.g., m/z 162 → 116).

-

Plot Response: Analyte Area vs. IS Concentration.

-

Decision: Select the highest IS concentration that yields an analyte peak area < 20% of your target LLOQ signal .[1][2][3]

Visual Logic: Isotopic Interference Diagnosis

Figure 1: Decision tree for isolating the source of background noise in LC-MS/MS.

Module 2: Optimizing MS Parameters (Reducing Chemical Noise)

The Problem: High baseline noise across the chromatogram, reducing Signal-to-Noise (S/N) ratio.[1][2][3]

The Science: Nitroimidazoles (like CMNI) typically fragment by losing the Nitro group (

-

Common Transition: m/z 162 (M+H) → 116 (

). -

Risk: The loss of

is a "common loss" shared by many nitro-aromatic compounds in biological or formulation matrices.[2][3] Using this transition can result in high non-specific chemical background.[1][2][3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Technical Recommendation: Transition Selection

If the standard transition (162 → 116) is too noisy, investigate alternative fragmentation pathways involving the imidazole ring cleavage.

Table 1: Recommended MRM Transitions for CMNI & CMNI-13C4